molecular formula C18H15NO4 B3022865 methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate CAS No. 7146-63-6

methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate

Cat. No. B3022865
CAS RN: 7146-63-6
M. Wt: 309.3 g/mol
InChI Key: MQIGGLHZWMOEMY-UHFFFAOYSA-N
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Description

The compound of interest, "methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate," is a derivative of isoindoline-1,3-dione, which is a structural motif found in various pharmacologically active molecules. The isoindoline nucleus is a bicyclic system consisting of a benzene ring fused to a five-membered lactam ring. This structure is known for its relevance in medicinal chemistry due to its presence in a variety of natural products and synthetic compounds with diverse biological activities.

Synthesis Analysis

The synthesis of related isoindoline derivatives has been reported in the literature. For instance, a method for synthesizing diastereomerically pure methyl (2S)-2-(1-benzyl-3-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate involves a sequence of reactions including HATU-mediated coupling, Pd-catalyzed Sonogashira coupling, base-mediated 5-exo-dig cyclization, and catalytic hydrogenation . Although the specific synthesis of "methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of isoindoline derivatives can be characterized using various spectroscopic techniques. For example, the structure of a related compound, 2-(4-methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione, was confirmed using 1D and 2D NMR spectroscopy, including COSY and HSQC, which provided detailed information about the correlation between protons and adjacent carbons . X-ray diffraction (XRD) is another powerful technique used to determine the crystal structure of such compounds, as demonstrated for similar molecules .

Chemical Reactions Analysis

Isoindoline derivatives can undergo various chemical reactions. The Reformatsky reaction, for example, has been used to synthesize related \u03b2-hydroxy esters from 2-phenylpropanal and methyl \u03b1-bromopropionate . The stereochemistry of the resulting products can be elucidated through subsequent reactions and spectroscopic analysis. Additionally, the reactivity of these compounds can be influenced by the presence of substituents on the isoindoline ring, which can affect the electronic properties and steric hindrance, thus directing the course of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline derivatives can be studied using a combination of experimental and theoretical methods. For instance, the electronic properties and reactivity of a compound can be predicted using density functional theory (DFT) calculations, which provide insights into the global and local chemical activity descriptors . The crystal structure, as determined by XRD, can reveal the preferred conformation of the molecule in the solid state and the presence of intermolecular interactions, such as hydrogen bonding . Spectroscopic techniques like FT-IR and UV-Vis can be used to identify functional groups and study the electronic transitions within the molecule .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

methyl 2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-23-18(22)15(11-12-7-3-2-4-8-12)19-16(20)13-9-5-6-10-14(13)17(19)21/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIGGLHZWMOEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281964
Record name Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate

CAS RN

7146-63-6
Record name NSC23607
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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